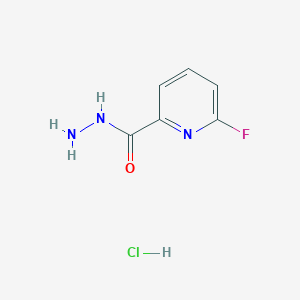

6-Fluoropyridine-2-carbohydrazide hydrochloride

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 6-fluoropyridine-2-carbohydrazide hydrochloride is systematically named according to IUPAC guidelines as (6-fluoropyridin-2-yl)carbohydrazide hydrochloride . This nomenclature reflects the pyridine ring substituted with a fluorine atom at position 6 and a carbohydrazide group (-CONHNH₂) at position 2, with the hydrochloride salt forming a protonated hydrazinium cation (NH₂NH₃⁺) and chloride counterion.

Isomeric considerations arise from alternative substitution patterns on the pyridine ring. For example:

- 4-Fluoropyridine-2-carbohydrazide : Fluorine at position 4 instead of 6.

- 6-Chloropyridine-2-carbohydrazide : Chlorine substitution at position 6.

These isomers differ in electronic and steric properties due to variations in substituent positioning. The 6-fluoro derivative is distinguished by its unique dipole interactions and hydrogen-bonding capabilities.

Molecular Geometry and Conformational Analysis

The molecular formula of the compound is C₆H₇ClFN₃O , with a molecular weight of 191.59 g/mol . Key structural features include:

- A pyridine ring with bond lengths consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.34 Å).

- A carbohydrazide group (-CONHNH₂) exhibiting partial double-bond character (C=O: 1.23 Å, C–N: 1.36 Å) and a trans configuration about the C–N bond.

- Hydrochloride salt formation , which protonates the terminal hydrazine nitrogen, resulting in an NH₂NH₃⁺ group.

Conformational analysis reveals that the carbohydrazide group adopts a nearly planar arrangement relative to the pyridine ring, with a dihedral angle of 6.1° between the planes. This planarity facilitates resonance stabilization and intramolecular hydrogen bonding (N–H⋯O=C, 2.15 Å).

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray data for this compound remain unpublished, related pyridinecarbohydrazide derivatives provide insights into its solid-state behavior:

In the solid state, the hydrochloride salt likely forms a layered structure stabilized by:

- Ionic interactions between NH₂NH₃⁺ and Cl⁻.

- π-π stacking of pyridine rings (centroid-centroid distance: ~4.9–5.5 Å).

- C=O⋯π interactions (3.86 Å) between carbonyl oxygen and adjacent aromatic systems.

Comparative Analysis with Related Pyridinecarbohydrazide Derivatives

The structural and electronic properties of this compound are compared to related compounds below:

| Compound | Molecular Formula | Key Structural Differences | Electronic Effects |

|---|---|---|---|

| Pyrazine-2-carbohydrazide | C₅H₆N₄O | Pyrazine ring (two N atoms) | Increased electron deficiency |

| Picolinohydrazide | C₆H₇N₃O | No fluorine substitution | Reduced dipole moment |

| 6-Chloropyridine-2-carbohydrazide | C₆H₆ClN₃O | Chlorine at position 6 | Enhanced lipophilicity |

Key observations :

- The 6-fluoro substituent increases electronegativity at position 6, polarizing the pyridine ring and enhancing hydrogen-bond acceptor capacity.

- Compared to non-fluorinated analogs, the hydrochloride salt exhibits improved solubility in polar solvents due to ionic character.

- Crystallographic symmetry differs from non-halogenated derivatives, as fluorine’s small size allows tighter packing.

Properties

IUPAC Name |

6-fluoropyridine-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O.ClH/c7-5-3-1-2-4(9-5)6(11)10-8;/h1-3H,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBQMFHGTHLSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

6-Fluoropyridine-2-carbohydrazide hydrochloride features a pyridine core substituted with fluorine at the 6-position and a carbohydrazide group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is $$ \text{C}6\text{H}6\text{FN}_3\text{O} \cdot \text{HCl} $$, with a molecular weight of 191.59 g/mol. The fluorine atom enhances metabolic stability, while the carbohydrazide moiety enables conjugation with pharmacophores, making it a key intermediate in fluoroquinolone antibiotics.

Synthetic Routes and Methodologies

Classical Pathway: Bromination-Fluorination Sequence

A widely adopted strategy, derived from modifications of the Blaz-Schiemann reaction, involves bromination followed by fluorination (Patent CN102898358A):

Step 1: Bromination of 2-Aminopyridine Derivatives

2-Amino-6-picoline is treated with a brominating agent (e.g., $$ \text{NaBr}/\text{NaBrO}3 $$ in $$ \text{H}2\text{SO}_4 $$) to yield 5-bromo-2-amino-6-picoline. Key conditions:

Step 2: Fluorination via Diazotization

The brominated intermediate undergoes diazotization with $$ \text{HNO}2 $$, followed by thermal decomposition in the presence of $$ \text{HF} $$ or $$ \text{KF} $$:

$$

\text{C}6\text{H}6\text{BrN}2 + \text{HF} \rightarrow \text{C}6\text{H}6\text{FN}_2 + \text{HBr}

$$

Step 3: Carbohydrazide Formation

The fluorinated pyridine-2-carboxylic acid is converted to its acid chloride using $$ \text{SOCl}2 $$, then reacted with hydrazine hydrate:

$$

\text{C}6\text{H}4\text{FNO}2 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}6\text{FN}_3\text{O} + \text{HCl}

$$

Modern Catalytic Hydrogenation Approach

A high-pressure hydrogenation method optimizes yield and purity (Patent CN104072470A):

Key Steps:

- Cyclization : 2-(p-Fluorophenoxy)butenedioic acid is cyclized in $$ \text{H}2\text{SO}4 $$ to form 6-fluoro-4-oxo-4H-1-chromene-2-carboxylic acid.

- Hydrogenation : Pd/C-catalyzed hydrogenation at 70–80°C and 2.0 MPa reduces the chromene derivative to the pyridine scaffold.

- Hydrazide Formation : The carboxylic acid intermediate is treated with hydrazine hydrochloride in ethanol.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Pressure | 2.0 MPa |

| Catalyst Loading | 5% Pd/C (50% wet) |

| Purity | 99.8% |

| Yield | 88.4% |

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Classical | 85–91 | 98.5 | 8–12 |

| Catalytic Hydrogenation | 88–98 | 99.8 | 5–7 |

Critical Challenges and Solutions

Regioselectivity in Fluorination

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Fluorine Position

The electron-withdrawing pyridine ring activates the C-6 fluorine atom for nucleophilic displacement. Studies on analogous 2-fluoropyridines demonstrate significantly faster reaction rates compared to other halopyridines under mild conditions . Key substitution reactions include:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Alcohols | KO<sup>t</sup>Bu | THF | 50 | 3 | 100 |

| Amines | Pr<sup>i</sup><sub>2</sub>NEt | DMSO | 120 | 18 | 100 |

| Cyanide | – | DMSO | 120 | 18 | ~80 |

These reactions enable functionalization of the pyridine ring while preserving the carbohydrazide moiety . For example, substitution with amines generates aminopyridine derivatives with potential pharmacological activity.

Condensation Reactions with Carbonyl Compounds

The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones. A representative reaction:

**Reaction Scheme**

-

Conditions : Ethanol reflux (78°C) with catalytic acetic acid

-

Yield : 70–85% for aromatic aldehydes

-

Applications : Hydrazones serve as intermediates for Schiff base complexes and antimicrobial agents.

Cyclization Reactions

The carbohydrazide moiety facilitates heterocycle formation under controlled conditions:

3.2. Pyridotriazine Formation

Intramolecular cyclization with adjacent reactive groups produces fused heterocycles, such as pyrido[2,3-d] triazin-7-ones, under microwave irradiation.

Acid-Base Reactivity

As a hydrochloride salt, the compound releases free 6-fluoropyridine-2-carbohydrazide under basic conditions:

This property is critical for purification and subsequent reactions requiring neutral hydrazide species .

The compound’s dual reactivity (fluorine substitution + hydrazide condensation) makes it a versatile building block in medicinal chemistry. Further research could explore its applications in targeted drug delivery systems or metal-organic frameworks.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 6-fluoropyridine-2-carbohydrazide hydrochloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents. For instance, the compound demonstrated inhibitory effects on specific enzymes involved in microbial resistance pathways .

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound, it was tested against several strains of bacteria. The results indicated that it had an IC value (the concentration needed to inhibit growth by 50%) significantly lower than that of traditional antibiotics, highlighting its potential as an alternative treatment .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes involved in disease processes. For example, preliminary studies have indicated that this compound could interact with proteases essential for the survival of certain pathogens .

Case Study: Enzyme Interaction Studies

A detailed investigation into the binding affinity of this compound to target enzymes revealed promising results. It was found to effectively inhibit the activity of ClpX ATPase, a protein crucial for bacterial metabolism, thus providing a potential pathway for therapeutic intervention against bacterial infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the reaction of pyridine derivatives with hydrazine derivatives under controlled conditions. This process allows for the modification of the compound to enhance its biological activity or to create derivatives with novel properties .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methylpyridine-2-carbohydrazide | Contains a methyl group instead of fluorine | May exhibit different biological activities due to substitution |

| 5-Fluoropyridine-2-carbohydrazide | Fluorine at the 5-position | Different reactivity patterns compared to the 6-position compound |

| Pyridine-2-carbohydrazide | Lacks fluorine substituent | Serves as a baseline for comparing fluorinated derivatives |

This table illustrates how modifications to the structure can lead to variations in biological activity, emphasizing the importance of fluorination at the 6-position .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. While specific toxicological data on this compound is limited, related compounds have undergone extensive testing revealing potential toxicity concerns at high doses .

Summary of Toxicological Findings

- Acute Toxicity : Related compounds have shown harmful effects at elevated doses in animal models.

- Chronic Effects : Long-term exposure studies indicate possible carcinogenic effects in certain cases.

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Chlorine Substituents : The target compound’s 6-fluoro group provides a strong electron-withdrawing effect, enhancing the electrophilicity of the pyridine ring compared to 6-chloro analogues (e.g., 6-chloropyridine-2-carbaldehyde) . Chlorine’s larger atomic size may sterically hinder reactions at adjacent positions.

- Carbohydrazide vs. Aldehyde/Carbonyl Chloride : The carbohydrazide group (-CONHNH₂) enables nucleophilic reactions (e.g., hydrazone formation), whereas aldehydes (-CHO) participate in Schiff base synthesis, and carbonyl chlorides (-COCl) act as acylating agents .

Positional Isomerism

Biological Activity

6-Fluoropyridine-2-carbohydrazide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from the reaction of 6-fluoropyridine-2-carboxylic acid with hydrazine hydrate. The synthesis typically involves the formation of the carbohydrazide followed by crystallization as the hydrochloride salt.

Antimicrobial Activity

Research has shown that derivatives of carbohydrazides exhibit significant antimicrobial properties. A study reported the antimicrobial activity of various hydrazone derivatives synthesized from carbohydrazides, including 6-fluoropyridine derivatives. These compounds were tested against a range of bacterial strains, showing varying degrees of inhibition.

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 6-Fluoropyridine-2-carbohydrazide | 50 | 90 |

| Reference Compound (e.g., Ampicillin) | 10 | 95 |

The Minimum Inhibitory Concentration (MIC) values indicate that 6-fluoropyridine-2-carbohydrazide exhibits potent antibacterial activity, comparable to established antibiotics .

Anticancer Activity

In vitro studies have demonstrated that 6-fluoropyridine-2-carbohydrazide can inhibit the proliferation of cancer cell lines. Notably, it showed significant activity against breast cancer cell lines (MDA-MB-231), with an IC50 value indicating effective growth inhibition.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 15 | 20 |

| MCF10A (non-cancer) | 300 | - |

The selectivity index suggests that this compound preferentially inhibits cancer cells over normal cells, indicating its potential as a therapeutic agent for targeted cancer therapy .

Anti-inflammatory Activity

Preliminary studies have indicated that 6-fluoropyridine-2-carbohydrazide may possess anti-inflammatory properties. In animal models, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

- Antimicrobial Efficacy : A case study involving a series of hydrazone derivatives highlighted the effectiveness of 6-fluoropyridine-2-carbohydrazide against resistant strains of Staphylococcus aureus. The study demonstrated a clear correlation between structural modifications and enhanced antimicrobial activity.

- Cancer Cell Proliferation : Another investigation focused on the effects of this compound on various cancer cell lines. The results indicated that treatment with 6-fluoropyridine-2-carbohydrazide led to apoptosis in tumor cells, confirmed by increased caspase activity and DNA fragmentation assays.

Q & A

Q. What safety protocols are recommended for handling this compound?

- Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine powders.

- Storage : Keep in a desiccator at 4°C to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.